molecular formula C12H15NO3 B14843681 5-Cyclopropoxy-4-isopropoxynicotinaldehyde

5-Cyclopropoxy-4-isopropoxynicotinaldehyde

Cat. No.: B14843681
M. Wt: 221.25 g/mol
InChI Key: PMQIEFVHDQAQJB-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-isopropoxynicotinaldehyde: is an organic compound with the molecular formula C12H15NO3 It is a derivative of nicotinaldehyde, featuring cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-isopropoxynicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.

    Isopropoxylation: The isopropoxy group is introduced via a similar nucleophilic substitution reaction using isopropyl bromide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-isopropoxynicotinaldehyde is not well-documented. as an aldehyde, it can interact with various biological molecules through:

    Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with amines or thiols, forming imines or thioethers.

    Oxidation-Reduction Reactions: It can participate in redox reactions, influencing cellular redox states.

Comparison with Similar Compounds

  • 5-Cyclopropoxy-6-isopropoxynicotinaldehyde
  • 5-Cyclopropoxy-4-isopropoxynicotinonitrile

Comparison:

  • Structural Differences: The position of the isopropoxy group or the presence of different functional groups (e.g., nitrile instead of aldehyde) can significantly alter the compound’s reactivity and applications.
  • Unique Features: 5-Cyclopropoxy-4-isopropoxynicotinaldehyde’s combination of cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core makes it unique in terms of its chemical properties and potential applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-cyclopropyloxy-4-propan-2-yloxypyridine-3-carbaldehyde

InChI

InChI=1S/C12H15NO3/c1-8(2)15-12-9(7-14)5-13-6-11(12)16-10-3-4-10/h5-8,10H,3-4H2,1-2H3

InChI Key

PMQIEFVHDQAQJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1C=O)OC2CC2

Origin of Product

United States

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